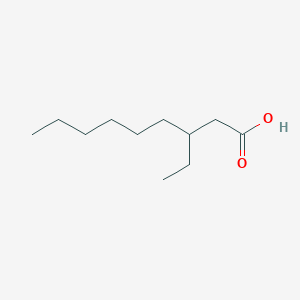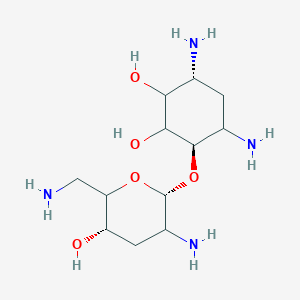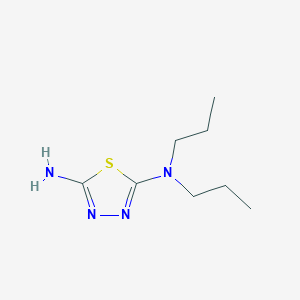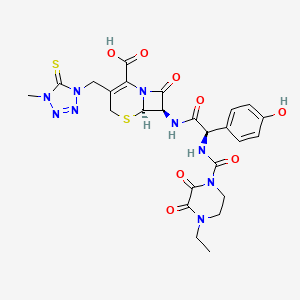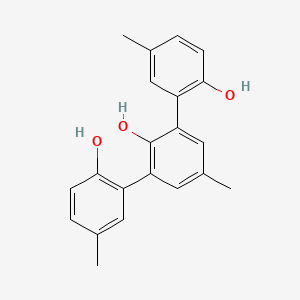
2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol
概要
説明
2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol is an organic compound with the molecular formula C22H22O3 It is a phenolic compound characterized by the presence of hydroxyl groups and methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a base catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,6-dimethylphenol, formaldehyde, and a base catalyst (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) and under controlled pH conditions.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and phenols.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
作用機序
The mechanism of action of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its activity, allowing it to form hydrogen bonds and interact with various biomolecules. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol.
2,4-Dimethylphenol: Similar in structure but with different substitution patterns.
Bisphenol A: A well-known phenolic compound with different applications and properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
IUPAC Name |
2,6-bis(2-hydroxy-5-methylphenyl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-12-4-6-19(22)15(8-12)17-10-14(3)11-18(21(17)24)16-9-13(2)5-7-20(16)23/h4-11,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMSFSSJLXCWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534128 | |
| Record name | 1~5~,2~5~,3~5~-Trimethyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~2~,2~2~,3~2~-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71128-89-7 | |
| Record name | 1~5~,2~5~,3~5~-Trimethyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~2~,2~2~,3~2~-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


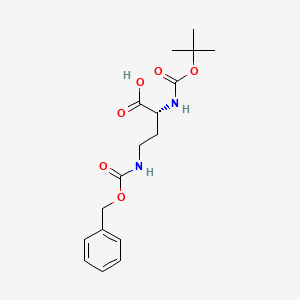
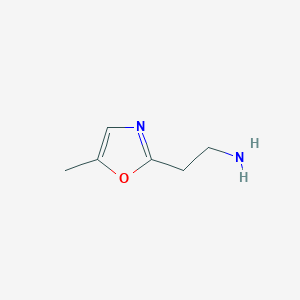


amine](/img/structure/B3151330.png)
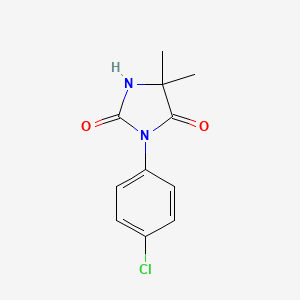
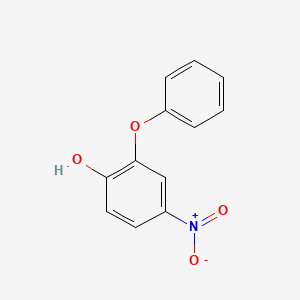
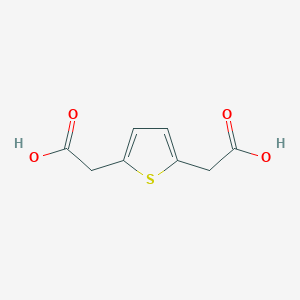

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)
